4-Chloro-5-(naphthalen-2-yloxy)-2-nitroaniline
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Overview
Description
4-Chloro-5-(naphthalen-2-yloxy)-2-nitroaniline is an organic compound that features a chloro, naphthalenyloxy, and nitro group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(naphthalen-2-yloxy)-2-nitroaniline typically involves multiple steps:
Chlorination: The addition of a chlorine atom to the aromatic ring.
Etherification: The formation of an ether bond between the naphthalene and the aniline derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration, chlorination, and etherification reactions, optimized for yield and purity. Specific conditions such as temperature, pressure, and catalysts would be tailored to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially altering the nitro group.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chloro group can be substituted by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Products may include nitroso derivatives.
Reduction: Products include 4-Chloro-5-(naphthalen-2-yloxy)-2-aminoaniline.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
4-Chloro-5-(naphthalen-2-yloxy)-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of dyes and pigments.
Mechanism of Action
The mechanism of action for 4-Chloro-5-(naphthalen-2-yloxy)-2-nitroaniline depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitroaniline: Lacks the naphthalenyloxy group.
5-(Naphthalen-2-yloxy)-2-nitroaniline: Lacks the chloro group.
4-Chloro-5-(phenoxy)-2-nitroaniline: Has a phenoxy group instead of a naphthalenyloxy group.
Properties
IUPAC Name |
4-chloro-5-naphthalen-2-yloxy-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c17-13-8-15(19(20)21)14(18)9-16(13)22-12-6-5-10-3-1-2-4-11(10)7-12/h1-9H,18H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYCCCTYDPNUKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=C(C=C(C(=C3)N)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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